Cas no 1705483-57-3 (1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-pyrrol-1-yl)ethan-1-one)
![1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-pyrrol-1-yl)ethan-1-one structure](https://ja.kuujia.com/scimg/cas/1705483-57-3x500.png)
1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-pyrrol-1-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- Ethanone, 1-[3-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-8-yl]-2-(1H-pyrrol-1-yl)-
- 1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-pyrrol-1-yl)ethan-1-one
- 1705483-57-3
- AKOS024883532
- 1-(3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethan-1-one
- F6441-4516
- 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone
- 1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-2-pyrrol-1-ylethanone
-
- インチ: 1S/C14H20N2O3S/c1-20(18,19)13-8-11-4-5-12(9-13)16(11)14(17)10-15-6-2-3-7-15/h2-3,6-7,11-13H,4-5,8-10H2,1H3
- InChIKey: WHBGPORTKHWXFI-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1C2CCC1CC(S(C)(=O)=O)C2)CN1C=CC=C1
計算された属性
- せいみつぶんしりょう: 296.11946368g/mol
- どういたいしつりょう: 296.11946368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 465
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 67.8Ų
じっけんとくせい
- 密度みつど: 1.40±0.1 g/cm3(Predicted)
- ふってん: 547.1±50.0 °C(Predicted)
- 酸性度係数(pKa): -2.30±0.40(Predicted)
1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-pyrrol-1-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6441-4516-5μmol |
1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-pyrrol-1-yl)ethan-1-one |
1705483-57-3 | 90%+ | 5μl |
$94.5 | 2023-05-14 | |
Life Chemicals | F6441-4516-3mg |
1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-pyrrol-1-yl)ethan-1-one |
1705483-57-3 | 90%+ | 3mg |
$94.5 | 2023-05-14 | |
Life Chemicals | F6441-4516-30mg |
1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-pyrrol-1-yl)ethan-1-one |
1705483-57-3 | 90%+ | 30mg |
$178.5 | 2023-05-14 | |
Life Chemicals | F6441-4516-10mg |
1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-pyrrol-1-yl)ethan-1-one |
1705483-57-3 | 90%+ | 10mg |
$118.5 | 2023-05-14 | |
Life Chemicals | F6441-4516-15mg |
1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-pyrrol-1-yl)ethan-1-one |
1705483-57-3 | 90%+ | 15mg |
$133.5 | 2023-05-14 | |
Life Chemicals | F6441-4516-5mg |
1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-pyrrol-1-yl)ethan-1-one |
1705483-57-3 | 90%+ | 5mg |
$103.5 | 2023-05-14 | |
Life Chemicals | F6441-4516-20μmol |
1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-pyrrol-1-yl)ethan-1-one |
1705483-57-3 | 90%+ | 20μl |
$118.5 | 2023-05-14 | |
Life Chemicals | F6441-4516-20mg |
1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-pyrrol-1-yl)ethan-1-one |
1705483-57-3 | 90%+ | 20mg |
$148.5 | 2023-05-14 | |
Life Chemicals | F6441-4516-4mg |
1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-pyrrol-1-yl)ethan-1-one |
1705483-57-3 | 90%+ | 4mg |
$99.0 | 2023-05-14 | |
Life Chemicals | F6441-4516-1mg |
1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-pyrrol-1-yl)ethan-1-one |
1705483-57-3 | 1mg |
$81.0 | 2023-09-09 |
1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-pyrrol-1-yl)ethan-1-one 関連文献
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-pyrrol-1-yl)ethan-1-oneに関する追加情報
1-{3-Methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-pyrrol-1-yl)ethan-1-one (CAS No. 1705483-57-3): A Comprehensive Overview
1-{3-Methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-pyrrol-1-yl)ethan-1-one (CAS No. 1705483-57-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, often referred to as a pyrrolidinone derivative, combines the pharmacophoric elements of a methanesulfonyl group and a pyrrole ring, which are known for their diverse biological activities.
The methanesulfonyl group, in particular, is a versatile functional group that can modulate the physicochemical properties of molecules, enhancing their solubility and metabolic stability. This group has been extensively studied in the context of drug design, where it has been shown to improve the pharmacokinetic profiles of various compounds. In the case of 1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-pyrrol-1-yl)ethan-1-one, the presence of the methanesulfonyl group likely contributes to its favorable pharmacological properties.
The pyrrole ring, on the other hand, is a five-membered aromatic heterocycle that is widely found in natural products and synthetic compounds with diverse biological activities. Pyrroles are known for their ability to interact with various biological targets, including enzymes, receptors, and ion channels. In this compound, the pyrrole ring may play a crucial role in mediating its biological effects by facilitating specific interactions with target proteins.
The 8-azabicyclo[3.2.1]octane scaffold is another key structural feature of this compound. This bicyclic structure is known for its conformational rigidity and ability to adopt specific three-dimensional conformations that can enhance binding affinity and selectivity towards target proteins. The presence of this scaffold in 1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-pyrrol-1-yl)ethan-1-one suggests that it may have high binding affinity and selectivity for specific protein targets.
Recent studies have explored the potential therapeutic applications of 1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-pyrrol-1-yl)ethan-1-one in various disease models. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-pyrrol-1-yl)ethan-1-one has also been investigated for its potential neuroprotective effects. Studies conducted in animal models have demonstrated that this compound can reduce neuronal damage and improve cognitive function in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that 1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-pyrrol-1-y)-ethanone may have broad therapeutic applications beyond inflammation.
The pharmacokinetic properties of 1-{3-methanesulfonyl--azabicyclo[3.]octan--yl}--(H-pyrrol--y)ethan--one have also been studied in detail. Preclinical data indicate that this compound has good oral bioavailability and a favorable half-life, making it suitable for chronic administration in therapeutic settings. Furthermore, it has been shown to exhibit low toxicity and good safety profiles in animal models, which are essential considerations for drug development.
In conclusion, 1-{3-methanesulfonyl--azabicyclo[.-.]octan--yl}--(H-pyrrol--y)ethan--one (CAS No. 705483--7-) represents a promising lead compound with potential therapeutic applications in various disease areas, including inflammation and neurodegeneration. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further preclinical and clinical development.
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